

WEHI-9625: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: WEHI-9625

Cat. No.: B8107645

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Introduction

WEHI-9625 is a novel, first-in-class small molecule inhibitor of apoptosis. It is a tricyclic sulfone that selectively targets the voltage-dependent anion channel 2 (VDAC2) at the mitochondrial outer membrane. By binding to VDAC2, **WEHI-9625** stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK (Bcl-2 homologous antagonist/killer).[1][2] This stabilization prevents the activation of BAK, thereby inhibiting the intrinsic pathway of apoptosis. Notably, **WEHI-9625** is specific for mouse BAK and does not show activity against human BAK or the related pro-apoptotic protein BAX.[3] This unique mechanism of action makes **WEHI-9625** a valuable tool for studying the regulation of apoptosis and for potential therapeutic applications where inhibiting cell death is beneficial.

These application notes provide detailed information on the solubility of **WEHI-9625**, protocols for its preparation for in vitro and in vivo experiments, and methodologies for key assays to assess its biological activity.

Physicochemical Properties and Solubility

Proper dissolution and handling of **WEHI-9625** are critical for obtaining reproducible experimental results. The following table summarizes its key properties and solubility in common laboratory solvents.

Property	Data	Reference
Molecular Formula	C ₃₄ H ₂₇ NO ₅ S ₂	[3]
Molecular Weight	593.71 g/mol	[3]
Appearance	Off-white to light yellow solid powder	[3]
Purity	≥98% (HPLC)	[4]
Solubility in DMSO	100 mg/mL (168.43 mM) with ultrasonic assistance.	[3]
2 mg/mL (clear solution)	[4]	
Solubility in Ethanol	Data not readily available. Presumed to be less soluble than in DMSO.	
Aqueous Solubility	Poor. Not recommended for direct dissolution in aqueous buffers.	

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]

Storage and Stability

To ensure the integrity of **WEHI-9625**, proper storage is essential.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[3]
4°C	2 years	[3]	
In Solvent	-80°C	2 years	[3]
(e.g., DMSO)	-20°C	1 year	[3]

Recommendation: Once dissolved, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of WEHI-9625 for In Vitro Experiments

For cell-based assays, **WEHI-9625** is typically prepared as a concentrated stock solution in DMSO, which is then diluted to the final working concentration in cell culture medium.

Materials:

- **WEHI-9625** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Ultrasonic bath (optional, but recommended)

Protocol:

- Aseptically weigh the desired amount of **WEHI-9625** powder.
- Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
- If necessary, use an ultrasonic bath to facilitate dissolution.[\[3\]](#)
- Vortex briefly to ensure the solution is homogeneous.
- Centrifuge the tube briefly to pellet any undissolved particulates.
- Carefully transfer the supernatant to a new sterile tube.
- Aliquot the stock solution into single-use sterile tubes and store at -80°C.
- For experiments, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. It is crucial to mix the solution thoroughly immediately after

adding the DMSO stock to the aqueous medium to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Typical Experimental Concentration Range: 0 - 10 μM [\[3\]](#)

Preparation of WEHI-9625 for In Vivo Experiments

A specific formulation is required to achieve a stable suspension for in vivo administration. The following protocol provides a method for preparing a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[\[3\]](#)

Materials:

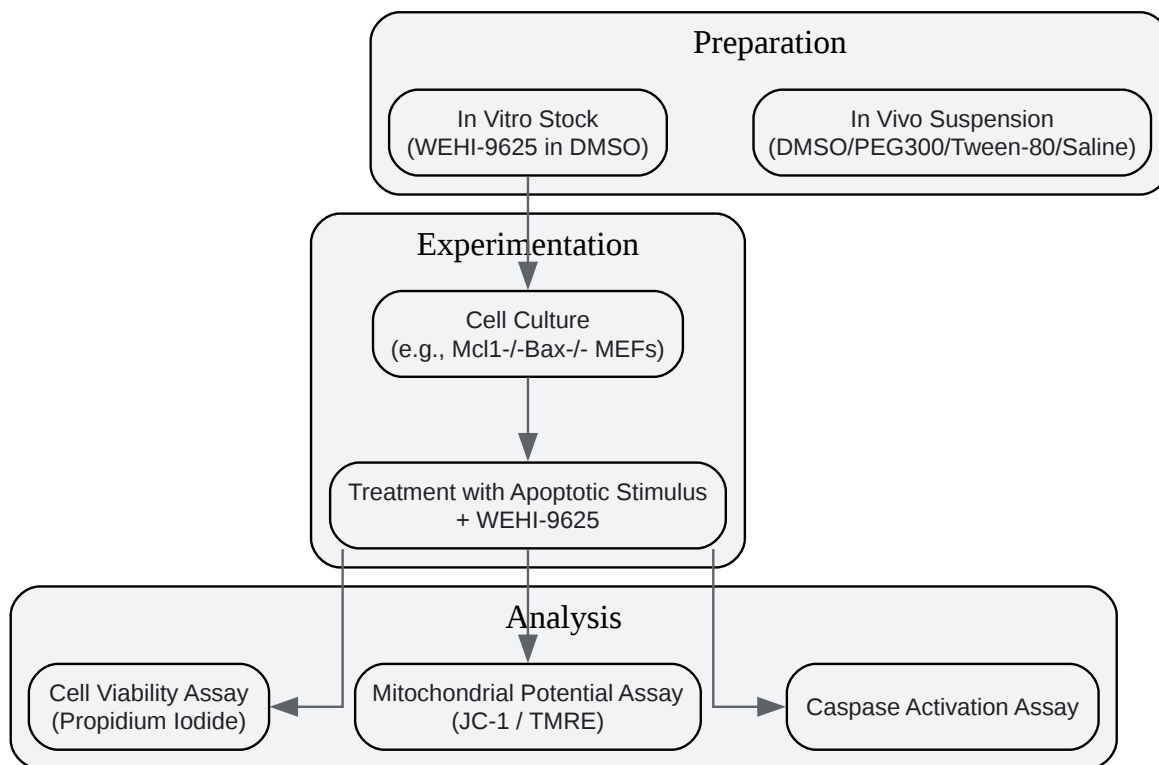
- **WEHI-9625**
- Anhydrous DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

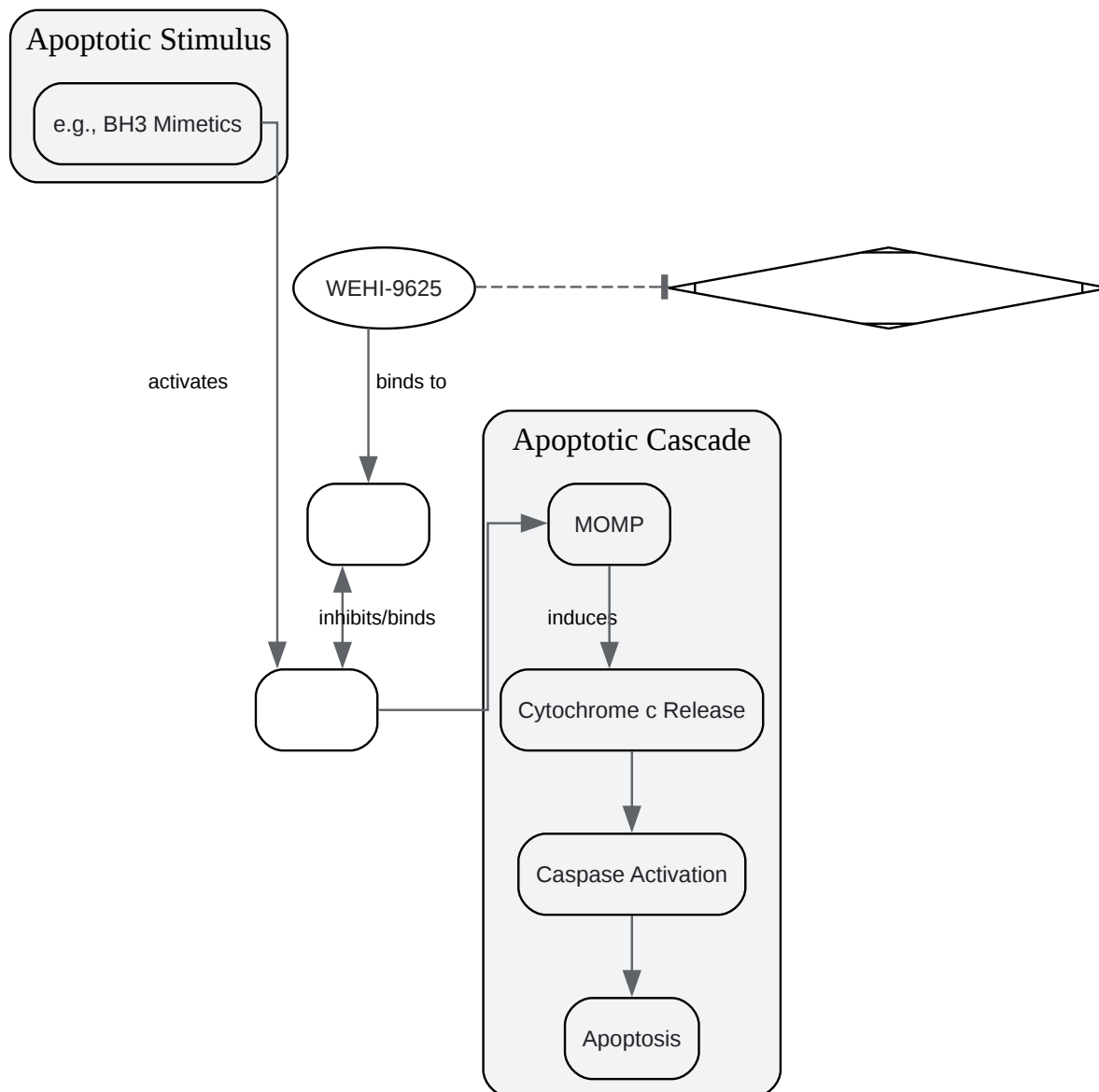
Protocol for a 1 mL, 2.5 mg/mL Suspension:

- Prepare a 25 mg/mL stock solution of **WEHI-9625** in DMSO.
- In a sterile tube, add 100 μL of the 25 mg/mL **WEHI-9625** DMSO stock solution.
- Add 400 μL of PEG300 to the tube and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of saline to bring the total volume to 1 mL.

- Mix the final suspension thoroughly before administration.

Experimental Workflow for Assessing WEHI-9625 Activity





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